molecular formula C12H23NO4 B3155540 Dibutyl 2-Aminosuccinate CAS No. 802842-54-2

Dibutyl 2-Aminosuccinate

Cat. No.: B3155540
CAS No.: 802842-54-2
M. Wt: 245.32 g/mol
InChI Key: MMJGQHYROJTOHX-UHFFFAOYSA-N
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Description

Dibutyl 2-Aminosuccinate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO4/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10H,3-9,13H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.32 . More detailed physical and chemical properties were not found in the available sources.

Scientific Research Applications

Metabolic Pathways and Plant Stress Responses

Dibutyl 2-aminosuccinate, as a derivative of aminobutyric acid, may be involved in various metabolic processes similar to its parent compounds. For instance, γ-aminobutyric acid (GABA), a non-protein amino acid, has been studied for its role in improving heat tolerance in plants such as creeping bentgrass. Increased GABA levels were found to enhance photosynthesis and the ascorbate-glutathione cycle, maintain osmotic adjustment, and increase GABA shunt in response to heat stress (Li et al., 2016).

Synthesis Processes

The synthesis of dibutyl succinate from succinic acid and n-butyl alcohol using amino sulfonic acid as a catalyst is a key process in the production of this compound. This method has demonstrated high efficiency, achieving up to 97.4% yield under optimal conditions (Liu Wen-qi, 2004).

Hormonal Effects and Neuronal Function

Studies on GABA, which shares structural similarities with this compound, have shown that it can modulate excitatory neuronal responses in the presence of hormones like estradiol. This modulation impacts intracellular calcium signaling and may influence brain development and sexual differentiation (Perrot-Sinal et al., 2001).

GABA Shunt and Metabolic Regulation

The metabolism of GABA in plants, which involves its conversion to succinate, is relevant to the study of this compound. The GABA shunt is a critical pathway for maintaining metabolic homeostasis under stress conditions (Narayan & Nair, 1990).

Bioactive Compound in Foods

GABA, and by extension, its derivatives, are considered potent bioactive compounds. They play significant roles in various metabolic disorders and could be used in the development of GABA-enriched functional foods (Diana et al., 2014).

Clinical Applications

While specific research on this compound in clinical settings is limited, the study of similar compounds like GABA suggests potential applications in the treatment of psychiatric disorders and metabolic diseases. For example, enhancement of GABA pool size by specific peptides has implications for treating GABA-dependent disorders (Boostan & Yazdanparast, 2018).

Properties

IUPAC Name

dibutyl 2-aminobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10H,3-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGQHYROJTOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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